molecular formula C11H13N3O2 B1369990 N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 937601-93-9

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B1369990
CAS RN: 937601-93-9
M. Wt: 219.24 g/mol
InChI Key: LIOKVVXWTRIIOJ-UHFFFAOYSA-N
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Description

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is a chemical compound with the molecular formula C11H13N3O2 . It has an average mass of 219.240 Da and a monoisotopic mass of 219.100784 Da .


Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” includes 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . It has a molar refractivity of 59.9±0.5 cm³ .


Physical And Chemical Properties Analysis

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” has a density of 1.3±0.1 g/cm³ and a molar volume of 167.5±7.0 cm³ . It has a polar surface area of 67 Ų and a polarizability of 23.8±0.5 10^-24 cm³ .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are used in the synthesis of various pharmaceutical compounds due to their structural character and biological relevance .

Material Science

This class of compounds is also useful in material science. Their structural characteristics make them suitable for various applications, including the development of new materials with specific properties .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives show promise in optoelectronic applications due to their luminescent properties. They can be used in the development of devices that require light emission or detection .

Sensors

Due to their sensitivity to environmental changes, these compounds can be employed in sensor technology. They can be designed to detect various substances or changes in environmental conditions .

Anti-Cancer Drugs

Some imidazo[1,2-a]pyridine derivatives have been evaluated for their potential as anti-cancer agents. Their ability to interact with biological targets makes them candidates for cancer treatment .

Imaging and Microscopy

These compounds have applications in confocal microscopy and imaging as emitters. Their luminescent properties allow them to be used as markers or probes in biological imaging techniques .

Safety and Hazards

“N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine amides, a class of compounds to which this molecule belongs, have been reported to target the qcrb subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential target, it may affect the energy metabolism of mycobacteria . The downstream effects of this interaction could include disruption of the organism’s energy production, leading to its death.

Pharmacokinetics

The molecule’s molecular formula is c11h13n3o2, and it has an average mass of 219240 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given its potential target, it may disrupt the energy metabolism of mycobacteria , potentially leading to the death of these organisms.

properties

IUPAC Name

N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-7-1-4-13-11(16)9-2-3-10-12-5-6-14(10)8-9/h2-3,5-6,8,15H,1,4,7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKVVXWTRIIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594786
Record name N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide

CAS RN

937601-93-9
Record name N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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